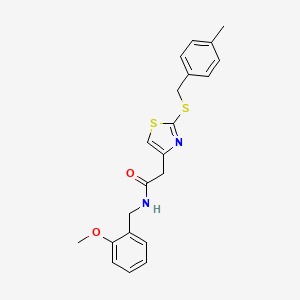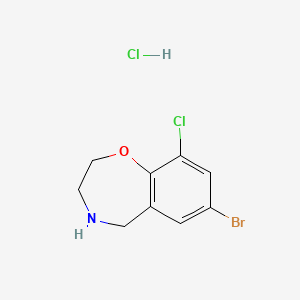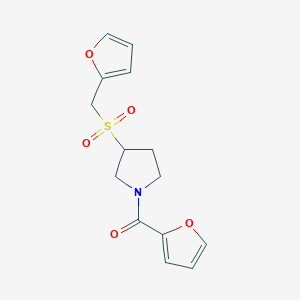
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid. This facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The molecular structure of this compound includes a furan ring and a pyrrolidine derivative. The exact structure can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis of Substituted Furans and Pyrroles
- Innovative Approaches to Substituted Furans and Pyrroles : Research highlights the development of methods for preparing 2-substituted 3-furfurals and the synthesis of 2-substituted 3-formyl pyrroles via oxidative rearrangement, providing new pathways to these heterocycles with potential applications in pharmaceuticals and materials science (Kelly, Kerrigan, & Walsh, 2008).
Novel Synthesis Methods
- Catalyst-Free Synthesis of Polysubstituted Furans : Demonstrates a catalyst-free, one-pot synthesis method for creating polysubstituted furans, showcasing an efficient approach to synthesizing complex molecules for various applications, including drug discovery and material science (Damavandi, Sandaroos, & Pashirzad, 2012).
Heterocyclic Chemistry
- Metal-Free Synthesis of Sulfonylated Furans : Introduces a metal-free, three-component domino reaction strategy for synthesizing sulfonylated furan derivatives, opening new avenues for the development of compounds with potential biological activities (Cui, Zhu, Li, & Cao, 2018).
Biological Applications
- Enzymatic Oxidation to Produce Bio-based Chemicals : The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) by an FAD-dependent enzyme, showcasing a bio-based route to produce FDCA, a promising building block for bioplastics and other materials, underlining the potential of biocatalysis in sustainable chemistry (Dijkman, Groothuis, & Fraaije, 2014).
Organic Synthesis and Chemical Transformations
- Development of Diastereoselective Syntheses : The study on diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, contributing to the synthesis of chiral molecules with high enantiomeric excess, crucial for the pharmaceutical industry (Sebek, Holz, Börner, & Jähnisch, 2009).
Corrosion Inhibition
- Prevention of Corrosion on Mild Steel : Investigates the use of a novel organic compound derived from furan-2-yl(phenyl)methanone for preventing corrosion on mild steel in acidic medium, showcasing the compound's potential as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds .
Análisis Bioquímico
Biochemical Properties
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound can alter gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, affecting various biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . Transporters and binding proteins play a crucial role in its localization and accumulation . The compound’s distribution can affect its bioavailability and therapeutic potential, as well as its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
furan-2-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(13-4-2-8-20-13)15-6-5-12(9-15)21(17,18)10-11-3-1-7-19-11/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHHFBEHWPFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
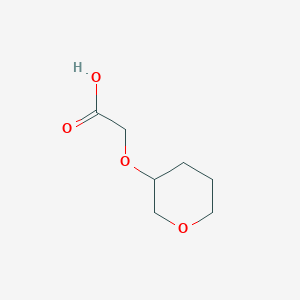
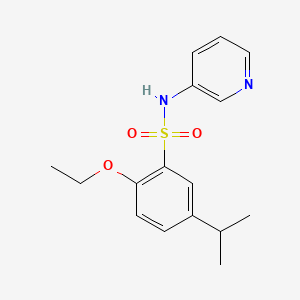

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)
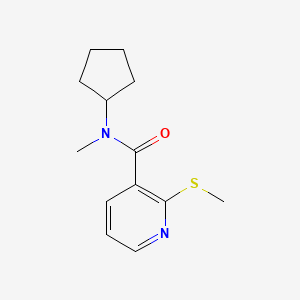
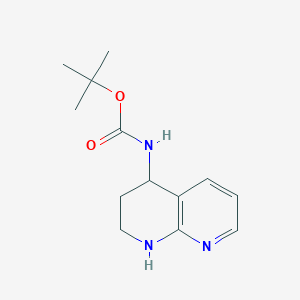
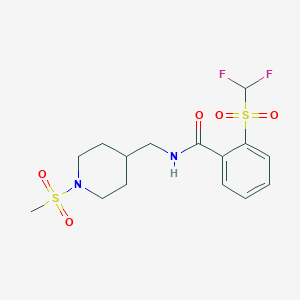
![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

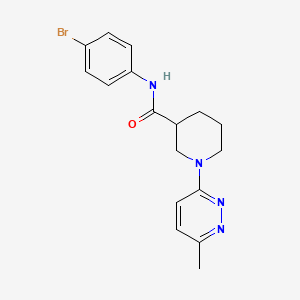
![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)
